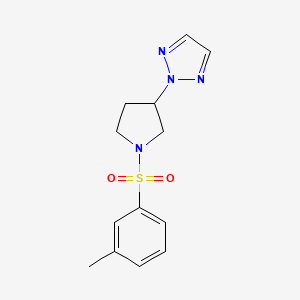

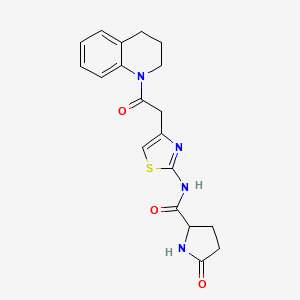

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, also known as TSTU, is a widely used reagent in organic synthesis. It is a white crystalline powder that is soluble in water and polar organic solvents. TSTU is a triazolylsulfonamide reagent that is commonly used for amide and peptide bond formation.

Applications De Recherche Scientifique

Structural Characterization and Spectroscopic Analysis

One study focuses on the characterization of a triazole compound, which, although not directly named as 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, falls within the family of 1,2,4-triazole derivatives. This research outlines the compound's structure elucidation through X-ray crystallography, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) computational methods. The study provides insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, underscoring its potential as a scaffold for designing materials with specific electronic and optical characteristics (Inkaya et al., 2013).

Chemical Synthesis and Reactivity

Another aspect of research investigates the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, demonstrating the versatility of triazole compounds in synthetic organic chemistry. This study showcases how triazole derivatives can be used as intermediates for synthesizing acylated pyrroles and indoles, highlighting the chemical reactivity and utility of triazole-based compounds in constructing complex molecular architectures (Katritzky et al., 2003).

Biological Activity and Potential Applications

Research into the biological activity of triazole derivatives includes the synthesis of novel compounds and evaluation of their antifungal properties. For instance, a study on microwave-assisted synthesis of 1,2,4-triazole derivatives containing the pyridine moiety reports on their fungicidal activities against various pathogens. Theoretical calculations complement the biological evaluations, providing a foundation for understanding the structure-activity relationships and guiding the development of new fungicides (Sun et al., 2014).

Advanced Materials and Chemical Synthesis

The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring is another area of application, where the triazole motif is incorporated into complex molecules with potential relevance in material science and pharmaceutical development. This research outlines the synthesis of a variety of derivatives, showcasing the triazole ring's role in medicinal chemistry and material science applications (Prasad et al., 2021).

Propriétés

IUPAC Name |

2-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-8-5-12(10-16)17-14-6-7-15-17/h2-4,6-7,9,12H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBACXXLYYQITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)